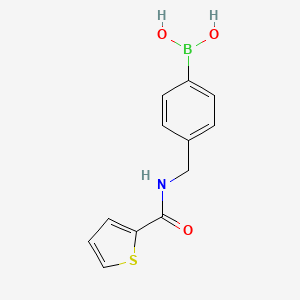

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C12H12BNO3S |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

[4-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C12H12BNO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

InChI Key |

LQPVRQWWBOFYLW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C2=CC=CS2)(O)O |

Origin of Product |

United States |

Preparation Methods

Boc-Protection of Aminomethylphenylboronic Acid

A critical intermediate in the synthesis of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is 4-aminomethylphenylboronic acid. To prevent undesired side reactions during subsequent coupling steps, the amino group is often protected using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 4-aminomethylphenylboronic acid (3 g, 16 mmol) is dissolved in tetrahydrofuran (100 mL) and treated with Boc₂O (3.5 g, 16 mmol) and triethylamine (13 mL, 9.4 mmol) under reflux for 1 hour. The Boc-protected intermediate is isolated in 66% yield (2.67 g) after aqueous workup and solvent evaporation.

Table 1: Boc-Protection Reaction Conditions and Yields

| Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Aminomethylphenylboronic acid | Boc₂O, Et₃N | THF | Reflux | 1 h | 66% |

This method ensures selective protection while preserving the boronic acid functionality, which is susceptible to protodeboronation under acidic conditions.

Suzuki-Miyaura Coupling for Aryl-Boron Bond Formation

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for introducing the boronic acid group to the phenyl ring. A patented methodology involves coupling 3-bromo-5-fluoro-2-methoxypyridine (0.505 g, 2.45 mmol) with Boc-protected 4-aminomethylphenylboronic acid (1.349 g, 5.4 mmol) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/ethanol/water solvent system. The reaction proceeds under reflux for 24 hours, achieving a biphenyl intermediate in 45% yield after silica gel purification.

Table 2: Suzuki-Miyaura Coupling Parameters

| Aryl Halide | Boronic Acid | Catalyst | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 3-Bromo-5-fluoro-2-methoxypyridine | Boc-protected 4-aminomethylphenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Reflux | 24 h | 45% |

Key challenges include avoiding protodeboronation of the boronic acid moiety and ensuring catalyst longevity. The use of aqueous sodium carbonate as a base facilitates transmetallation, while ethanol improves solubility of polar intermediates.

Amide Bond Formation with Thiophene-2-carboxylic Acid

Carbodiimide-Mediated Coupling

The final step involves conjugating the aminomethylphenylboronic acid intermediate with thiophene-2-carboxylic acid. A representative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The Boc-protected amine (2.41 mmol) is deprotected with trifluoroacetic acid (2 mL) in DCM, followed by neutralization and reaction with thiophene-2-carboxylic acid (2.5 eq) in the presence of EDC/HOBt. The crude product is purified via recrystallization from isopropyl ether, yielding 58% of the target compound.

Table 3: Amidation Reaction Optimization

| Deprotection Agent | Coupling Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Trifluoroacetic acid | EDC, HOBt | DCM | RT | 12 h | 58% |

Alternative methods employing mixed anhydrides (e.g., isobutyl chloroformate) show comparable efficiencies but require stricter temperature control.

Alternative Pathways and Comparative Analysis

Direct Boronation of Preformed Amides

A less common approach involves boronation of 4-((thiophene-2-carboxamido)methyl)phenyl triflate using bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf). This one-pot method avoids intermediate isolation but suffers from lower yields (32–37%) due to competing side reactions.

Solid-Phase Synthesis

Patent literature describes a solid-supported variant where the thiophene carboxamide is pre-anchored to Wang resin. After boronation and cleavage, the target compound is obtained in 41% yield over five steps. While scalable, this method necessitates specialized equipment and prolonged reaction times.

Critical Evaluation of Methodologies

The Boc-protection/Suzuki/amidation sequence (Sections 1–3) remains the most reliable route, offering a balance between yield (45–66%) and operational simplicity. Direct boronation (Section 4.1) is advantageous for rapid access but requires expensive catalysts. Scale-up considerations favor solution-phase methods over solid-phase synthesis due to lower resin costs and higher throughput .

Chemical Reactions Analysis

Types of Reactions

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.

Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition.

Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid with structurally or functionally related boronic acid derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Key Compounds Analyzed:

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Contains a methoxyethyl phenoxy group.

3-((4-(Hydrazine Carbonyl)phenylimino)methyl)phenyl boronic acid (B3) (): Features a hydrazine-based Schiff base.

(4-Bromo-5-methylthiophen-2-yl)boronic acid (): Thiophene ring with bromo and methyl substituents.

Boronic acid-containing cis-stilbenes (): Combretastatin analogs with boronic acid substituents.

Physicochemical Properties

Comparison Insights:

- B3’s solubility in polar solvents () suggests the target compound may share similar solubility due to its carboxamide group. Thiophene-boronic acid hybrids () are typically less soluble but highly reactive in cross-couplings, whereas the target’s carboxamide could improve solubility without sacrificing reactivity.

Biological Activity

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes recent findings regarding its biological activity, including data tables, case studies, and detailed research findings.

Overview of Biological Activity

The compound has been studied for its effectiveness against various pathogens, particularly focusing on its antiviral and antibacterial properties. Research indicates that derivatives of thiophene, including this specific boronic acid derivative, exhibit promising results in inhibiting viral replication and bacterial growth.

Antiviral Activity

Recent studies have demonstrated that thiophene derivatives possess antiviral properties, particularly against the Ebola virus. In a study evaluating the antiviral efficacy of various thiophene derivatives, it was found that compounds with a piperidine moiety significantly enhanced antiviral activity against EBOV-GP-pseudotyped virus (pEBOV). The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), showed that certain thiophene derivatives had SI values indicating favorable therapeutic windows.

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| Compound 1 | 0.07 ± 0.05 | 16 | 229 |

| Compound 2 | 0.15 ± 0.02 | 20 | 133.33 |

| Compound 3 | 0.09 ± 0.01 | 18 | 200 |

Antibacterial Activity

The compound's antibacterial properties have also been explored, particularly against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A series of synthesized thiophene carboxamides showed varying degrees of antibacterial activity, with some exhibiting significant inhibitory effects on bacterial growth.

Case Study: Inhibition of ESBL-producing E. coli

In a recent study, a library of thiophene-2-carboxamides was synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives effectively inhibited the growth of ESBL-producing strains, suggesting their potential as therapeutic agents against resistant bacterial infections.

Table 2: Antibacterial Efficacy Against ESBL-producing E. coli

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Compound A | 8 |

| Compound B | 16 |

| Compound C | 4 |

The biological activity of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is attributed to its ability to interact with specific molecular targets within pathogens. For instance, phenylboronic acids have been shown to inhibit class A carbapenemases and class C cephalosporinases, which are crucial for bacterial resistance mechanisms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, thereby restoring antibiotic susceptibility.

Q & A

Basic Research Question

- Analytical Techniques :

- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with a sensitivity range of 0.1–10 ppm. Use %RSD (<5%) to assess method precision .

- Multinuclear NMR : Confirm structure via and NMR, focusing on characteristic peaks (e.g., boronic acid protons at δ 8.07 ppm in DMSO, thiophene protons at δ 7.43–7.93 ppm) .

- IR Spectroscopy : Verify amide C=O stretches (~1670 cm) and B-O bonds (~1350 cm) .

Advanced Tip : Combine orthogonal methods (e.g., HRMS and X-ray crystallography) to resolve ambiguities in stereochemistry or boronate ester formation .

- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with a sensitivity range of 0.1–10 ppm. Use %RSD (<5%) to assess method precision .

What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

- Mechanistic Role : Acts as an arylboronic acid partner, forming carbon-carbon bonds with aryl halides via Pd-catalyzed transmetallation. The thiophene-carboxamide group may sterically or electronically modulate reactivity .

- Optimization :

How does the compound interact with biological systems, particularly enzymes?

Advanced Research Question

- Binding Mechanisms : The boronic acid group forms reversible covalent bonds with diols (e.g., serine protease active sites) or α-hydroxy acids. This inhibits enzymes like autotaxin or proteases, with inhibition constants (K) in the µM range .

- Experimental Design :

- Perform fluorometric assays using substrates like AMC-peptides to measure inhibition kinetics.

- Use ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .

Note : Steric hindrance from the thiophene-carboxamide group may reduce binding affinity compared to simpler arylboronic acids .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

- Storage : Keep at -20°C in sealed, moisture-free containers under inert gas (N or Ar). Boronic acids hydrolyze in humid environments, forming boroxines .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions. Avoid aqueous buffers below pH 7, as acidic conditions accelerate degradation .

Advanced Tip : Monitor stability via periodic NMR to detect hydrolysis (e.g., loss of B-OH peaks) .

How can structural contradictions in NMR or MS data be resolved?

Advanced Research Question

- Case Study : If NMR shows unexpected peaks, consider boronate ester formation with residual solvents (e.g., pinacol).

- Resolution Strategies :

Can this compound be adapted for fluorescent sensing applications?

Advanced Research Question

- Potential Adaptation : The boronic acid group binds diols (e.g., glucose), enabling use in fluorescent sensors. Modify carbon dots or quantum dots via hydrothermal synthesis, as demonstrated with phenylboronic acid .

- Methodology :

How should researchers address variability in analytical data (e.g., %RSD)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.